Product packaging for (Z)-3-(2-cyanophenyl)prop-2-enoic acid(Cat. No.:CAS No. 27510-48-1)

(Z)-3-(2-cyanophenyl)prop-2-enoic acid

Cat. No.: B2745639
CAS No.: 27510-48-1
M. Wt: 173.171
InChI Key: HQVOPXGNHGTKOD-WAYWQWQTSA-N
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Description

(Z)-3-(2-Cyanophenyl)prop-2-enoic acid (CAS 27510-48-1) is a high-value chemical intermediate with significant applications in medicinal chemistry and neuroscience research. It is identified in patent literature as a key synthetic intermediate in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2) . This receptor is a prime therapeutic target for treating various central nervous system (CNS) disorders, and compounds acting on it are investigated for conditions such as anxiety, schizophrenia, and neurological diseases . The compound has a molecular formula of C10H7NO2 and a molecular weight of 173.17 g/mol . It is supplied with a minimum purity of 95% and must be stored in accordance with cold-chain requirements to ensure stability . Synonyms for this compound include 2-cyano-cis-cinnamic acid and cis-3-(2-cyanophenyl)propenoic acid . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (MSDS) prior to handling. Global shipping is available from multiple stock locations .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NO2 B2745639 (Z)-3-(2-cyanophenyl)prop-2-enoic acid CAS No. 27510-48-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-3-(2-cyanophenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVOPXGNHGTKOD-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Z 3 2 Cyanophenyl Prop 2 Enoic Acid and Its Analogues

Direct Synthesis Strategies for the (Z)-Isomer

Direct synthetic routes to (Z)-3-(2-cyanophenyl)prop-2-enoic acid and its analogues often rely on well-established olefination and condensation reactions, with modifications to control the stereochemical outcome.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are powerful methods for forming carbon-carbon double bonds from carbonyl compounds. wikipedia.orgorganic-chemistry.org The stereoselectivity of these reactions is highly dependent on the nature of the phosphorus ylide and the reaction conditions. organic-chemistry.orgnih.gov

Wittig Reaction : To favor the formation of the (Z)-alkene, non-stabilized or semi-stabilized ylides are typically employed. organic-chemistry.org The reaction of 2-cyanobenzaldehyde (B126161) with a phosphorus ylide derived from an α-haloacetate under salt-free conditions can promote the formation of the desired (Z)-isomer. The reaction generally proceeds through a betaine (B1666868) intermediate, and the subsequent elimination step determines the stereochemistry of the resulting alkene. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction often provides better (E)-selectivity, but modifications have been developed to favor the (Z)-isomer. wikipedia.orgnih.gov The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups (e.g., trifluoroethyl esters) and specific base/solvent combinations (e.g., KHMDS/18-crown-6 in THF) to achieve high Z-selectivity. wikipedia.orgnrochemistry.com This approach could be applied to the synthesis of this compound by reacting 2-cyanobenzaldehyde with an appropriately modified phosphonoacetate. acs.orgresearchgate.net

Table 1: Comparison of Wittig and HWE Reactions for (Z)-Alkene Synthesis
FeatureWittig ReactionHorner-Wadsworth-Emmons (HWE) Reaction
Phosphorus Reagent Phosphonium YlidePhosphonate Carbanion
Typical (Z)-Selectivity Achieved with non-stabilized or semi-stabilized ylidesAchieved with modified phosphonates (e.g., Still-Gennari conditions) wikipedia.orgnrochemistry.com
Byproduct Triphenylphosphine oxideWater-soluble phosphate (B84403) ester
Advantages for (Z)-synthesis Well-established for certain ylide typesHigh Z-selectivity achievable with specific reagent modifications acs.orgresearchgate.net

Condensation reactions provide a direct route to cinnamic acid derivatives from aromatic aldehydes. libretexts.org The Knoevenagel and Perkin reactions are two classical methods that can be adapted for the synthesis of this compound.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. wikipedia.orgsigmaaldrich.com The Doebner modification, which utilizes pyridine (B92270) as both the solvent and catalyst, is known to favor the formation of (Z)-cinnamic acids, particularly when malonic acid is used as the active methylene compound. wikipedia.org The reaction of 2-cyanobenzaldehyde with malonic acid in pyridine would be a plausible route to the target molecule. rsc.orgresearchgate.netresearchgate.net

Perkin Reaction : The Perkin reaction is a classic method for synthesizing cinnamic acids by reacting an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. wikipedia.orgbyjus.com While this reaction typically yields the more stable (E)-isomer, modifications to the reaction conditions or the use of specific catalysts might influence the stereochemical outcome. libretexts.orgchegg.comscispace.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in various organic transformations, including the synthesis of cinnamic acid derivatives. researchgate.nettandfonline.comnih.gov The rapid and efficient heating provided by microwaves can lead to shorter reaction times and, in some cases, altered selectivity compared to conventional heating methods. tandfonline.comtandfonline.com

For the synthesis of cinnamic acid derivatives, microwave irradiation has been successfully applied to Knoevenagel condensations, often under solvent-free conditions. researchgate.nettandfonline.com This approach could potentially be adapted for the synthesis of this compound from 2-cyanobenzaldehyde and malonic acid, offering a more environmentally friendly and efficient method. tandfonline.combenthamdirect.com

Indirect Synthetic Routes and Derivatization from Related Precursors

Indirect routes to this compound involve the synthesis of a related precursor followed by a chemical modification to introduce the cyano group or establish the desired stereochemistry.

One indirect approach involves the conversion of a pre-existing functional group on the aromatic ring into a cyano group. For example, a starting material such as (Z)-3-(2-aminophenyl)prop-2-enoic acid could be subjected to a Sandmeyer reaction to introduce the cyano group. Alternatively, an aromatic carboxylic acid can be converted to a nitrile. researchgate.netacs.orgwikipedia.orgorganic-chemistry.orgvaia.com This often involves a multi-step process, such as conversion of the carboxylic acid to a primary amide followed by dehydration.

Achieving high stereoselectivity for the thermodynamically less stable (Z)-isomer is a central challenge in the synthesis of this and related compounds. acs.orgresearchgate.net Several strategies can be employed to control the geometry of the double bond.

Alkyne Semireduction : A powerful and highly stereoselective method for the synthesis of (Z)-alkenes is the partial reduction of an alkyne precursor. rsc.orgnih.gov The synthesis of 3-(2-cyanophenyl)propiolic acid, followed by catalytic semihydrogenation using a poisoned catalyst such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline), would yield the desired (Z)-alkene with high selectivity. nih.gov

Photoisomerization : Although less common for preparative scale, photoisomerization can be used to convert the more stable (E)-isomer to a mixture containing the (Z)-isomer. This is achieved by irradiating a solution of the (E)-isomer with UV light, which can lead to an equilibrium mixture of both isomers that would then require separation.

Table 2: Key Strategies for Achieving (Z)-Stereoselectivity
StrategyDescriptionKey Considerations
Modified Wittig/HWE Use of specific ylides or phosphonates designed to favor the kinetic (Z)-product.Reagent design is crucial for high selectivity. wikipedia.orgnrochemistry.comacs.orgresearchgate.net
Alkyne Semireduction Partial hydrogenation of a corresponding alkyne using a poisoned catalyst.High stereoselectivity, requires synthesis of the alkyne precursor. rsc.orgnih.govnih.gov
Doebner-Knoevenagel Condensation of an aldehyde with malonic acid using pyridine as a catalyst and solvent.Can provide good (Z)-selectivity under specific conditions. wikipedia.org

Catalytic Approaches in the Synthesis of Related Propenoic Acid Scaffolds

The synthesis of propenoic acid scaffolds, including cinnamic acid and its derivatives, has been significantly advanced through the development of catalytic methodologies. These approaches offer milder reaction conditions, higher efficiency, and greater selectivity compared to classical condensation reactions like the Perkin or Knoevenagel condensations. jocpr.commdpi.com Catalytic systems, particularly those based on transition metals, have become indispensable tools for the formation of the characteristic carbon-carbon double bond in these structures. mdpi.com

Transition metal catalysis is a cornerstone in the modern synthesis of cinnamic acid derivatives and related propenoic acid structures. Among the various methods, the Mizoroki-Heck reaction is one of the most prominent and widely utilized for the arylation or vinylation of olefins. mdpi.comajol.info This reaction typically involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an alkene, such as an acrylate (B77674) derivative, to form a substituted alkene. jocpr.commdpi.com

The general catalytic cycle of the Heck reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the product and regenerate the active catalyst. libretexts.org Palladium complexes, such as those derived from Pd(OAc)₂, are often used as catalyst precursors. libretexts.org The reaction has been successfully applied to a wide range of substrates, including activated, un-activated, and deactivated aryl bromides, using water as a solvent, which aligns with green chemistry principles. ajol.info

A summary of representative Mizoroki-Heck reactions for the synthesis of cinnamic acid derivatives is presented below.

Aryl HalideOlefinCatalystBaseSolventYield (%)Reference
BromobenzeneAcrylic AcidPd N-heterocyclic carbeneKOHWater88 ajol.info
4-BromoacetophenoneMethyl AcrylatePd N-heterocyclic carbeneKOHWater88 ajol.info
4-IodoanisoleMethyl AcrylateDiatomite-supported PdEt₃NNMPGood jocpr.com
Aryl Halides (various)Methyl AcrylatePdCl₂Na₂CO₃Water43-93 jocpr.com

This table is interactive and represents a selection of research findings.

Electron-donating ligands, such as phosphines (e.g., PPh₃), N-heterocyclic carbenes (NHCs), and various nitrogen-based ligands, have been shown to increase the activity, stability, and selectivity of palladium catalysts. mdpi.com For example, palladium catalysts bearing NHC ligands have demonstrated excellent air and moisture stability and are compatible with a broad range of aryl bromides. ajol.info The design of the ligand scaffold is a key area of research; for instance, pincer-type ligands can offer high stability and catalytic activity for coupling reactions. researchgate.net

The nature of the ligand can also dictate the mechanistic pathway. Monodentate phosphine (B1218219) ligands may allow for both neutral and cationic catalytic cycles in the Heck reaction, whereas bidentate phosphines tend to favor a cationic mechanism. libretexts.org The development of chiral ligands, such as BINAP, has enabled asymmetric Heck reactions, allowing for the stereoselective synthesis of products with quaternary carbon centers. libretexts.org The strategic design of ligands has led to the development of highly specialized catalytic systems, including scaffolding catalysts that incorporate both a catalyst-binding site and a substrate-binding site to control selectivity through a temporary covalent bond. nih.gov This level of control is essential for synthesizing complex molecules with high precision.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of fine chemicals like this compound is crucial for developing sustainable and environmentally benign manufacturing processes. nih.gov While specific literature on the green synthesis of this exact molecule is limited, general strategies employed for the synthesis of related cinnamic acids can be considered.

Key green chemistry principles applicable to this synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on volatile organic compounds. A greener approach involves using water as the reaction solvent. ajol.info Palladium-catalyzed Heck reactions for cinnamic acid synthesis have been successfully performed in water, reducing environmental impact. ajol.info

Alternative Reaction Conditions: Employing alternative energy sources like microwave irradiation or sonication can accelerate reactions, often leading to higher yields in shorter times and under solvent-free conditions. jocpr.com For example, the synthesis of cinnamic acid derivatives has been achieved via microwave irradiation of aryl aldehydes and malonic acid. jocpr.com

Catalyst Recyclability: The development of heterogeneous or immobilized catalysts is a core tenet of green chemistry. Using solid-supported catalysts, such as palladium on diatomite or manganese oxide on alumina, allows for easy separation of the catalyst from the reaction mixture and its subsequent reuse, reducing waste and cost. jocpr.comresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is essential. Catalytic reactions like the Heck coupling are generally more atom-economical than classical stoichiometric reactions. mdpi.comajol.info

Use of Renewable Feedstocks: While many syntheses start from fossil-based materials, research is exploring the use of bio-based starting materials. researchgate.netfrontiersin.org For instance, cinnamic acid can be produced from biobased benzaldehyde. researchgate.netresearchgate.net Biotechnological production through genetically engineered microbes offers a potential route from simple carbon sources. frontiersin.org

Alternative Synthetic Routes: The Knoevenagel condensation, particularly when performed under green conditions (e.g., using weak bases, environmentally friendly solvents), can offer a more sustainable alternative to the Perkin reaction for synthesizing cinnamic acids, providing better yields and simpler workup procedures. bepls.com

By integrating these principles—such as employing a recyclable, water-tolerant palladium catalyst for a Heck-type coupling of 2-bromobenzonitrile (B47965) with acrylic acid—a more sustainable synthesis for this compound and its analogues could be designed.

Chemical Reactivity and Transformation Pathways of Z 3 2 Cyanophenyl Prop 2 Enoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations, including esterification, amidation, and decarboxylation.

Esterification: (Z)-3-(2-cyanophenyl)prop-2-enoic acid can be converted to its corresponding esters through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid, hydrochloric acid), is a common approach. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com

Alternatively, esterification can be achieved under milder conditions using coupling reagents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) activate the carboxylic acid, facilitating its reaction with an alcohol. These methods are often preferred when dealing with sensitive substrates.

Amidation: Similar to esterification, amidation of this compound can be accomplished by reacting it with an amine. Direct reaction with an amine requires high temperatures and is often inefficient. Therefore, the use of coupling reagents is the more common and effective strategy. Reagents like DCC, EDC, or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to activate the carboxylic acid, which then readily reacts with a primary or secondary amine to form the corresponding amide. nih.gov The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used.

A variety of amides and esters can be synthesized from related α-cyanocinnamic acid derivatives. For instance, the reaction of corresponding acyl chlorides with amines like diethylamine (B46881) and aniline, or with alcohols such as β-hydroxyethyl methacrylate (B99206) and hexadecanol, yields the appropriate amides and esters. researchgate.net

Table 1: Representative Esterification and Amidation Reactions

ReactantReagent/ConditionsProduct
Carboxylic Acid + AlcoholAcid Catalyst (e.g., H₂SO₄), HeatEster
Carboxylic Acid + AlcoholCoupling Reagent (e.g., DCC, EDC)Ester
Carboxylic Acid + AmineCoupling Reagent (e.g., DCC, HATU)Amide

Decarboxylation, the removal of the carboxyl group as carbon dioxide, from α,β-unsaturated carboxylic acids like this compound generally requires forcing conditions. The stability of the molecule means that simple heating is often insufficient to induce decarboxylation. However, under specific catalytic conditions, this transformation can be achieved. For instance, copper-catalyzed decarboxylation has been shown to be effective for related acrylic acid derivatives. The mechanism of such reactions often involves the formation of an organometallic intermediate.

It is important to note that the presence of the nitrile group and the stereochemistry of the double bond can influence the ease of decarboxylation. The specific conditions required for the decarboxylation of this compound would need to be determined experimentally, but the general principles of α,β-unsaturated acid decarboxylation would apply.

Reactivity of the Alkene (Double Bond) Moiety

The carbon-carbon double bond in this compound is an electron-rich center and is susceptible to a range of reactions, including hydrogenation, addition, and cycloaddition reactions.

The alkene moiety can be reduced to a single bond through hydrogenation. This is typically achieved using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The stereochemistry of the starting material can influence the stereochemical outcome of the product. For (Z)-isomers of related cinnamic acid derivatives, catalytic hydrogenation generally proceeds via cis-addition of hydrogen to the double bond. rsc.org

Asymmetric hydrogenation of related β-cyanocinnamic esters has been successfully carried out using rhodium catalysts with chiral ligands, achieving high enantioselectivities (up to 99% ee). nih.govrsc.orgnih.gov This suggests that stereoselective hydrogenation of this compound to produce specific stereoisomers of 3-(2-cyanophenyl)propanoic acid is feasible. The choice of catalyst and chiral ligand is crucial for controlling the stereochemical outcome.

Table 2: Catalytic Systems for Asymmetric Hydrogenation of Related Cyanocinnamic Esters

Catalyst SystemSubstrateEnantiomeric Excess (ee)Reference
Rhodium with Chiral Ligandβ-cyanocinnamic estersup to 99% nih.govrsc.orgnih.gov

Transfer hydrogenation, using hydrogen donors like formic acid in the presence of a rhodium catalyst, has also been shown to be an effective method for the selective reduction of the double bond in cinnamic acid derivatives, leaving the carboxylic acid group intact. researchgate.net

Electrophilic Addition: The double bond of this compound can undergo electrophilic addition reactions. In these reactions, an electrophile attacks the electron-rich double bond. For example, the addition of hydrogen halides (e.g., HBr, HCl) would proceed via a carbocation intermediate. chemistrysteps.comlibretexts.org The regioselectivity of this addition is governed by Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already has more hydrogen atoms, leading to the more stable carbocation. libretexts.org However, the presence of the electron-withdrawing cyano and carboxylic acid groups can influence the electron density of the double bond and the stability of the carbocation intermediate, potentially affecting the regiochemical outcome. libretexts.org

Nucleophilic Addition (Michael Addition): Due to the conjugation of the double bond with the electron-withdrawing carboxylic acid group, the β-carbon of the alkene is electrophilic and susceptible to nucleophilic attack. This type of reaction is known as a Michael addition or conjugate addition. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-position. The reaction is typically carried out under basic conditions to generate the nucleophile.

The alkene moiety of this compound can participate in cycloaddition reactions, most notably the [2+2] and [4+2] (Diels-Alder) cycloadditions.

[2+2] Cycloaddition: Photochemical [2+2] cycloaddition is a well-known reaction for cinnamic acid and its derivatives, leading to the formation of cyclobutane (B1203170) rings (truxinic and truxillic acids). digitellinc.com These reactions can be carried out in the solid state or in solution, often with the use of a photosensitizer. The stereochemistry of the resulting cyclobutane is dependent on the arrangement of the molecules in the crystal lattice (in the solid state) or the approach of the reacting molecules in solution. Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives have been developed to control the regio- and diastereoselectivity of the products. digitellinc.com

[4+2] Cycloaddition (Diels-Alder Reaction): this compound can act as a dienophile in Diels-Alder reactions. The presence of the electron-withdrawing cyano and carboxylic acid groups enhances its reactivity as a dienophile. For instance, the reaction of chiral (E)-2-cyanocinnamates with cyclopentadiene, catalyzed by a Lewis acid like TiCl₄, has been shown to produce cycloadducts with high stereoselectivity. acs.org This indicates that this compound could be a valuable substrate for asymmetric Diels-Alder reactions to construct complex polycyclic systems.

Reactivity of the Nitrile Functionality

The nitrile or cyano (-CN) group is a versatile and important functional group in organic synthesis. nih.gov Despite its stability, the polarized carbon-nitrogen triple bond allows the nitrile group to be transformed into various other functionalities, including amines, amides, and carboxylic acids. nih.govnih.gov The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles in a manner analogous to a carbonyl group. libretexts.orgchemistrysteps.com

Hydrolysis and Amidation of the Cyano Group

The hydrolysis of nitriles is a common transformation that typically requires heating with aqueous acid or base for extended periods. masterorganicchemistry.com This reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid or its carboxylate salt. chemistrysteps.comlumenlearning.com

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen. This protonation enhances the electrophilicity of the nitrile carbon, facilitating the attack of a weak nucleophile like water. chemistrysteps.comlumenlearning.com A subsequent proton transfer and tautomerization yield the amide intermediate. chemistrysteps.com Continued heating in the presence of acid leads to the hydrolysis of this amide to the corresponding carboxylic acid. masterorganicchemistry.com

In base-catalyzed hydrolysis, a strong nucleophile, such as a hydroxide (B78521) ion, directly attacks the electrophilic nitrile carbon. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. chemistrysteps.com Further hydrolysis of the amide under basic conditions yields a carboxylate salt, which requires an acidic workup to produce the final carboxylic acid. chemistrysteps.com

For this compound, hydrolysis of the nitrile group would lead to the formation of (Z)-3-(2-carbamoylphenyl)prop-2-enoic acid as the intermediate amide, and ultimately to (Z)-3-(2-carboxyphenyl)prop-2-enoic acid.

ReactionConditionsIntermediate ProductFinal Product
Acid-Catalyzed HydrolysisAqueous Acid (e.g., H2SO4, HCl), Heat(Z)-3-(2-carbamoylphenyl)prop-2-enoic acid(Z)-3-(2-carboxyphenyl)prop-2-enoic acid
Base-Catalyzed HydrolysisAqueous Base (e.g., NaOH, KOH), Heat, followed by Acid Workup(Z)-3-(2-carbamoylphenyl)prop-2-enoic acid(Z)-3-(2-carboxyphenyl)prop-2-enoic acid

Nucleophilic Additions to the Nitrile

The electrophilic carbon of the nitrile group is susceptible to attack by a variety of strong nucleophiles, such as organometallic reagents and hydrides. libretexts.org These reactions provide effective routes for carbon-carbon bond formation and reduction.

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile group to form an intermediate imine salt after the initial nucleophilic attack. libretexts.orglibretexts.org This salt is then hydrolyzed during aqueous workup to yield a ketone. libretexts.org In the case of this compound, reaction with a Grignard reagent would transform the cyano group into a ketone functionality.

Reduction to Amines: Nitriles can be readily reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org The reaction involves two successive nucleophilic additions of a hydride ion (H⁻) to the nitrile carbon. libretexts.org The first addition forms an imine anion, which is then reduced further to a dianion. libretexts.org Quenching the reaction with water protonates the dianion to yield the primary amine. libretexts.orglibretexts.org This transformation of this compound would produce (Z)-3-(2-(aminomethyl)phenyl)prop-2-enoic acid. Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can achieve partial reduction to an aldehyde after hydrolysis of the intermediate imine. libretexts.org

Addition of Thiol Nucleophiles: The nitrile group can also act as a "warhead" in covalent drug discovery by reacting with nucleophilic residues like cysteine in proteins. nih.gov The reaction involves the nucleophilic attack of the cysteine thiol on the nitrile carbon to form a covalent thioimidate adduct. nih.gov The reactivity of the nitrile group towards such nucleophiles is influenced by the electronic properties of the molecule; electron-withdrawing groups on an adjacent aromatic ring can increase the nitrile's electrophilicity and reactivity. nih.gov

Nucleophile/ReagentReaction TypeProduct Functional GroupExample Product from this compound
Grignard Reagent (R-MgX), then H3O+Nucleophilic AdditionKetone(Z)-3-(2-acylphenyl)prop-2-enoic acid
Lithium Aluminum Hydride (LiAlH4), then H2OReductionPrimary Amine(Z)-3-(2-(aminomethyl)phenyl)prop-2-enoic acid
Diisobutylaluminium Hydride (DIBAL-H), then H3O+Partial ReductionAldehyde(Z)-3-(2-formylphenyl)prop-2-enoic acid
Thiol (e.g., Cysteine)Nucleophilic AdditionThioimidateCovalent thioimidate adduct

Reactivity of the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution, a fundamental reaction class for aromatic systems. wikipedia.org The regiochemical outcome of such reactions is dictated by the directing effects of the substituents already present on the ring: the cyano group and the (Z)-prop-2-enoic acid group.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The reaction proceeds via a two-step mechanism: initial attack by the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (an arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Both the cyano group (-CN) and the vinyl carboxylic acid group (-CH=CHCOOH) are electron-withdrawing substituents. Electron-withdrawing groups deactivate the aromatic ring towards electrophilic attack by reducing its electron density, thus making the initial step of the reaction slower compared to benzene (B151609). Furthermore, these groups act as meta-directors. They direct incoming electrophiles to the positions meta to themselves because the carbocation intermediates formed by attack at the ortho and para positions have destabilizing resonance structures where the positive charge is adjacent to the electron-withdrawing group.

In this compound, the cyano group is at position 1 and the prop-2-enoic acid group is at position 2.

The cyano group at C1 directs incoming electrophiles to positions 3 and 5.

The prop-2-enoic acid group at C2 directs incoming electrophiles to positions 4 and 6.

Given that both are deactivating, the reaction conditions would need to be harsher than those used for benzene. The precise location of substitution will depend on the interplay between the directing effects and potential steric hindrance. However, a general pattern can be predicted for common SEAr reactions.

ReactionTypical ReagentsElectrophile (E+)Predicted Major Product(s)
NitrationHNO3, H2SO4NO2+ (Nitronium ion)(Z)-3-(2-cyano-4-nitrophenyl)prop-2-enoic acid and (Z)-3-(2-cyano-6-nitrophenyl)prop-2-enoic acid
HalogenationBr2, FeBr3 or Cl2, AlCl3Br+ or Cl+(Z)-3-(4-bromo-2-cyanophenyl)prop-2-enoic acid and (Z)-3-(6-bromo-2-cyanophenyl)prop-2-enoic acid
SulfonationFuming H2SO4SO3(Z)-3-(2-cyano-4-sulfophenyl)prop-2-enoic acid and (Z)-3-(2-cyano-6-sulfophenyl)prop-2-enoic acid
Friedel-Crafts Alkylation/AcylationR-Cl, AlCl3 / RCOCl, AlCl3R+ / RCO+Generally not successful due to the strong deactivating nature of the ring.

Functional Group Interconversions on the Aromatic System

Functional group interconversions involve the transformation of one functional group into another without altering the carbon skeleton. imperial.ac.uk For this compound, the most synthetically useful interconversions would involve the cyano group.

As discussed in Section 3.3.2, the nitrile can be completely reduced to a primary amine (-CH₂NH₂) using reagents like LiAlH₄. vanderbilt.edu This transformation is significant because the resulting aminomethyl group has drastically different electronic properties compared to the starting nitrile. The -CH₂NH₂ group is an activating, ortho, para-director, which would fundamentally change the reactivity of the aromatic ring in subsequent electrophilic substitution reactions.

Further reactions could then be performed on the newly formed amine, such as diazotization followed by Sandmeyer reactions to introduce a wide variety of other functional groups (e.g., -OH, -Cl, -Br, -F). This two-step sequence—reduction of the nitrile followed by reactions of the resulting amine—provides a powerful synthetic route to a diverse range of substituted cinnamic acid derivatives that would be inaccessible through direct electrophilic substitution.

Mechanistic Studies of Key Transformation Reactions

While specific, detailed mechanistic studies for many reactions of this compound are not widely published, the mechanisms of its key transformations can be understood from well-established principles of organic chemistry. Two important transformations are the hydrolysis of the nitrile and the intramolecular cyclization of a derivative.

Mechanism of Acid-Catalyzed Nitrile Hydrolysis: The conversion of the nitrile to an amide under acidic conditions is a representative reaction. lumenlearning.com

Protonation: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (H₃O⁺), which significantly increases the electrophilicity of the nitrile carbon. chemistrysteps.comlumenlearning.com

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated nitrile carbon, leading to the formation of a protonated imidic acid intermediate. chemistrysteps.comlumenlearning.com

Proton Transfer: A proton is transferred from the oxygen atom to the nitrogen atom. This is often mediated by solvent (water) molecules.

Tautomerization & Deprotonation: The resulting species is a resonance-stabilized cation. Deprotonation of the oxygen atom yields the neutral amide product and regenerates the acid catalyst (H₃O⁺). lumenlearning.com

Mechanism of Intramolecular Friedel-Crafts Acylation: A key transformation for a closely related saturated analogue, 3-(2-cyanophenyl)propionic acid, is its conversion to 4-cyano-1-indanone. google.com This reaction highlights a potential pathway for creating fused ring systems from the parent structure and proceeds via an intramolecular Friedel-Crafts acylation. The mechanism involves two stages:

Formation of an Acyl Chloride: The carboxylic acid is first converted into a more reactive acyl chloride. This is typically achieved by reacting the saturated acid (3-(2-cyanophenyl)propionic acid) with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). google.com

Intramolecular Acylation: The resulting acyl chloride, 3-(2-cyanophenyl)propionyl chloride, undergoes an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.com

Formation of Acylium Ion: The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating its departure and forming a highly electrophilic acylium ion.

Intramolecular Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion at the C6 position (ortho to the propionyl chain and meta to the deactivating cyano group). This step forms a new carbon-carbon bond and a resonance-stabilized carbocation intermediate (a σ-complex).

Deprotonation/Rearomatization: A weak base (like AlCl₄⁻) removes the proton from the C6 position, collapsing the intermediate and restoring the aromaticity of the phenyl ring to yield the final product, 4-cyano-1-indanone. google.com

This cyclization reaction is a powerful method for constructing the indanone core, a common scaffold in various biologically active molecules.

Advanced Spectroscopic and Crystallographic Characterization Techniques for Z 3 2 Cyanophenyl Prop 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule like (Z)-3-(2-cyanophenyl)prop-2-enoic acid, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment.

Proton (¹H) NMR Spectral Analysis and Signal Assignments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule: the carboxylic acid proton, the vinylic protons of the prop-2-enoic acid moiety, and the aromatic protons of the 2-cyanophenyl group.

The carboxylic acid proton (-COOH) typically appears as a broad singlet in the downfield region of the spectrum, usually above 10 ppm. The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.

The two vinylic protons are diastereotopic and are expected to appear as doublets due to coupling to each other. For the (Z)-isomer, the coupling constant (J-value) between these two protons is expected to be in the range of 8-12 Hz. The chemical shifts of these protons are influenced by the anisotropic effects of the nearby aromatic ring and the electron-withdrawing nature of the carboxylic acid and cyano groups.

The four aromatic protons on the 2-cyanophenyl ring will appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm. The substitution pattern will lead to a complex splitting pattern, which can be analyzed to determine the chemical shifts and coupling constants for each aromatic proton.

Table 1: Predicted ¹H NMR Signal Assignments for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
-COOH> 10broad singlet-
Vinylic H (α to COOH)6.0 - 6.5doublet8 - 12
Vinylic H (β to COOH)7.5 - 8.0doublet8 - 12
Aromatic H7.0 - 8.0multiplet-

Carbon-13 (¹³C) NMR Spectral Analysis and Chemical Shift Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carboxylic carbon, the nitrile carbon, the two vinylic carbons, and the six aromatic carbons.

The carboxylic acid carbonyl carbon is expected to appear in the downfield region, typically between 165 and 175 ppm. The nitrile carbon signal is also characteristic and usually appears in the range of 115-125 ppm. The two vinylic carbons will have distinct chemical shifts, influenced by their position relative to the carboxylic acid group and the aromatic ring. The six aromatic carbons will show signals in the aromatic region (120-140 ppm), with the carbon attached to the cyano group and the carbon attached to the propenoic acid chain appearing at different chemical shifts compared to the other four aromatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

Carbon AssignmentPredicted Chemical Shift (ppm)
Carboxylic Carbon (-COOH)165 - 175
Nitrile Carbon (-CN)115 - 125
Vinylic Carbons120 - 145
Aromatic Carbons120 - 140

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, COSY would show a cross-peak between the two vinylic protons, confirming their coupling. It would also reveal the coupling network among the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of the carbon signals for each protonated carbon (vinylic and aromatic CH groups).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (like the carboxylic, nitrile, and the two substituted aromatic carbons). For instance, the vinylic protons would show correlations to the carboxylic carbon and the aromatic carbons, confirming the connectivity of the major fragments of the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Characteristic Vibrational Modes of Carboxylic Acid, Nitrile, and Alkene Groups

The IR and Raman spectra of this compound would be characterized by the vibrational modes of its key functional groups.

Carboxylic Acid Group: This group exhibits a very broad O-H stretching vibration in the IR spectrum, typically in the range of 2500-3300 cm⁻¹. The C=O stretching vibration gives a strong, sharp band, usually around 1700-1725 cm⁻¹.

Nitrile Group: The C≡N stretching vibration is a very characteristic and sharp band in both IR and Raman spectra, appearing in the region of 2220-2260 cm⁻¹. Its intensity is typically medium in the IR and can be strong in the Raman spectrum.

Alkene Group: The C=C stretching vibration of the alkene is expected around 1620-1680 cm⁻¹. The C-H out-of-plane bending of the (Z)-alkene would also give a characteristic band.

Analysis of Aromatic Ring Vibrations

The 2-cyanophenyl group will also have a set of characteristic vibrations. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The aromatic C=C stretching vibrations appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 680-900 cm⁻¹ region, which can provide further structural confirmation.

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500 - 3300 (broad)
Carboxylic AcidC=O stretch1700 - 1725
NitrileC≡N stretch2220 - 2260
AlkeneC=C stretch1620 - 1680
AromaticC-H stretch> 3000
AromaticC=C stretch1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic transitions within a molecule. For this compound, the spectrum is characterized by the presence of a highly conjugated system composed of the phenyl ring, the cyano group (-C≡N), and the propenoic acid moiety (-CH=CH-COOH). This extended π-system is the primary chromophore responsible for the compound's absorption of UV radiation.

The UV-Vis spectrum is expected to display strong absorption bands corresponding to π→π* transitions. These high-intensity absorptions arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system. Additionally, the presence of non-bonding electrons on the oxygen atoms of the carboxyl group and the nitrogen atom of the cyano group may give rise to weaker n→π* transitions at longer wavelengths. The exact position of the absorption maximum (λmax) is influenced by the solvent polarity.

Table 1: Expected Electronic Transitions for this compound

Type of Transition Chromophore Expected Wavelength Range
π → π* Phenyl ring, C=C, C=O, C≡N 200-350 nm (High Intensity)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. researchgate.net The exact mass of this compound is calculated based on the monoisotopic masses of its constituent elements (C, H, N, O). This precise mass measurement is critical for confirming the molecular formula of the compound and distinguishing it from other isomers.

Table 2: Calculated Exact Mass for this compound

Parameter Value
Molecular Formula C₁₀H₇NO₂
Calculated Monoisotopic Mass 173.04768 Da
Ion (Protonated) [M+H]⁺

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is employed to investigate the fragmentation pathways of a selected precursor ion, providing detailed structural information. nih.gov For this compound, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation. The resulting product ions reveal characteristic losses of small neutral molecules.

The fragmentation of α,β-unsaturated carboxylic acids often involves initial losses from the carboxyl group, such as water (H₂O) and formic acid (CH₂O₂). libretexts.org The presence of the cyano-substituted phenyl ring introduces additional fragmentation pathways. nih.gov The analysis of these fragmentation patterns helps to piece together the molecule's structure and connectivity. mdpi.comwvu.edu

Table 3: Plausible Fragmentation Pathways and Product Ions in MS/MS Analysis

Precursor Ion (m/z) Neutral Loss Mass of Loss Product Ion (m/z) Proposed Fragment
174.0550 H₂O 18.0106 156.0444 [M+H-H₂O]⁺
174.0550 COOH• + H• 45.0028 129.0522 [M-COOH]⁺
156.0444 CO 27.9949 128.0495 [M+H-H₂O-CO]⁺

Single-Crystal X-ray Diffraction (XRD) for Solid-State Structure Determination

Determination of Molecular Conformation and Stereochemistry

An XRD analysis would unequivocally confirm the (Z)-configuration (cis) of the substituents around the carbon-carbon double bond, a key stereochemical feature of the molecule. Furthermore, it would reveal the torsional angles between the phenyl ring and the propenoic acid side chain, thereby defining the degree of planarity of the molecule. This conformational information is crucial for understanding the molecule's steric and electronic properties.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

XRD analysis also elucidates how molecules are arranged in the crystal lattice and the nature of the intermolecular forces that stabilize the crystal structure. researchgate.net For this compound, the carboxylic acid functional group is expected to be a primary site for strong intermolecular interactions.

It is highly probable that the molecules would form centrosymmetric dimers in the solid state via hydrogen bonds between their carboxylic acid groups. researchgate.netresearchgate.net This common structural motif, denoted as an R²₂(8) ring in graph-set notation, is a very stable arrangement. In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of adjacent molecules may also play a significant role in the crystal packing. Weaker C-H···O and C-H···N interactions could further stabilize the three-dimensional crystalline architecture.

Table 4: Expected Intermolecular Interactions from XRD Analysis

Interaction Type Donor Acceptor Description
Hydrogen Bonding O-H (Carboxyl) O=C (Carboxyl) Formation of characteristic centrosymmetric dimers.
π-π Stacking Phenyl Ring Phenyl Ring Parallel or offset stacking of aromatic rings.
C-H···O Interactions C-H (Aromatic/Alkene) O=C (Carboxyl) Weaker hydrogen bonds contributing to crystal packing.

Computational and Theoretical Investigations of Z 3 2 Cyanophenyl Prop 2 Enoic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in understanding the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within a molecule (electronic structure). These computational methods provide insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT methods are known for providing a good balance between computational cost and accuracy, making them a popular choice for studying organic molecules.

In a typical DFT study of (Z)-3-(2-cyanophenyl)prop-2-enoic acid, various functionals (e.g., B3LYP, M06-2X) would be employed to approximate the exchange-correlation energy. The calculations would optimize the molecule's geometry to find its most stable conformation and determine electronic properties such as orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution.

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that solves the Schrödinger equation for a many-electron system in an approximate way.

While the HF method can provide a good initial approximation of the molecular geometry and electronic structure of this compound, it does not account for electron correlation. Consequently, methods that build upon HF, such as Møller-Plesset perturbation theory or more advanced coupled-cluster theories, are often used for more accurate energy and property calculations. For a molecule of this size, HF could be used for preliminary geometry optimization before refinement with more sophisticated methods.

Basis Set Selection and Computational Parameters

The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to represent the atomic orbitals in the molecule. Common basis sets include Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ).

The selection of a basis set involves a trade-off between accuracy and computational cost. For a molecule like this compound, a basis set such as 6-311+G(d,p) would likely provide a reasonable description of its geometry and electronic properties. Diffuse functions (+) are important for describing anions and weak interactions, while polarization functions (d,p) allow for more flexibility in describing bonding environments.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can aid in the identification and characterization of molecules.

Calculated NMR Chemical Shifts (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts from first principles. This method, typically employed in conjunction with DFT, can predict the ¹H and ¹³C NMR spectra of a molecule.

For this compound, the GIAO method would involve first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The calculated shielding tensors are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts can then be compared to experimental data to confirm the structure of the molecule.

Table 1: Hypothetical Calculated ¹³C and ¹H NMR Chemical Shifts for this compound

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C1Data not availableH1Data not available
C2Data not availableH2Data not available
C3Data not availableH3Data not available
C4Data not availableH4Data not available
C5Data not availableH5Data not available
C6Data not availableH6Data not available
C7Data not availableH7Data not available
C8Data not available
C9Data not available
C10Data not available
C11Data not available

Note: This table is for illustrative purposes only. No specific calculated data for this compound was found in the searched literature.

Vibrational Frequencies and Intensities

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies and intensities of the normal modes of vibration. The calculations are typically performed at the same level of theory as the geometry optimization.

For this compound, the calculated vibrational frequencies would correspond to specific molecular motions, such as C=O stretching, C-H bending, and nitrile stretching. The predicted spectrum can be compared with an experimental spectrum to aid in the assignment of vibrational bands. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
O-H stretchData not availableData not available
C=O stretchData not availableData not available
C≡N stretchData not availableData not available
C=C stretchData not availableData not available
C-H bendData not availableData not available

Note: This table is for illustrative purposes only. No specific calculated data for this compound was found in the searched literature.

Electronic Absorption Spectra (TD-DFT)

For instance, a TD-DFT calculated UV-Vis absorption spectrum for the related compound 2-Cyanophenyl-β-phenylpropionate shows a maximum light absorption at 350 nm. researchgate.net The conjugated system in this compound, comprising the phenyl ring, the acrylic acid moiety, and the cyano group, is expected to give rise to π → π* transitions. The specific wavelength of maximum absorption (λmax) would be influenced by the precise electronic effects of the ortho-cyano group on the phenyl ring and the geometry of the molecule. The calculation of such spectra helps in understanding the electronic transitions between molecular orbitals upon absorption of light. mdpi.com

Table 1: Representative TD-DFT Calculated Absorption Data for a Related Compound

CompoundTransitionCalculated λmax (nm)Oscillator Strength (f)
2-Cyanophenyl-β-phenylpropionateS0 → S1350Data not available

Note: Data is for a structurally related compound and serves as an estimation. The actual λmax for this compound may differ.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Their Significance for Reactivity

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity. A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity because it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

In molecules like this compound, the HOMO is typically associated with the electron-rich parts of the molecule, such as the π-system of the phenyl ring and the double bond, which can act as an electron donor. Conversely, the LUMO is generally located over the electron-deficient regions, like the cyano and carboxylic acid groups, which act as electron acceptors.

For a comparative understanding, the calculated HOMO and LUMO energies for a different complex organic molecule, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, were found to be -0.26751 eV and -0.18094 eV, respectively, resulting in an energy gap of -0.08657 eV. nih.gov A low energy gap in such molecules indicates high polarizability and chemical reactivity. nih.gov The distribution of these orbitals in this compound would similarly map out the most probable sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Data for a Model Compound

Molecular OrbitalEnergy (eV)
HOMO-0.26751
LUMO-0.18094
Energy Gap (ΔE) -0.08657

Note: The data presented is for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and is used here to illustrate the concept.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for interpretation. Red colors indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue colors denote areas of positive potential (electron-poor), which are favorable for nucleophilic attack. Green and yellow represent regions of intermediate potential. nih.govnih.gov

For a molecule like this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the cyano group, making these the primary sites for electrophilic interactions. researchgate.net Conversely, the hydrogen atom of the carboxylic acid and the hydrogens on the phenyl ring would exhibit positive potential, indicating them as sites for nucleophilic attack. An MEP map of the related α-cyano-4-hydroxycinnamic acid clearly shows these features, with the most negative potential (red) located on the carbonyl oxygen and cyano nitrogen, and positive potential (blue) on the hydroxyl hydrogen. researchgate.net This analysis is crucial for understanding hydrogen bonding and other non-covalent interactions. nih.gov

Non-Linear Optical (NLO) Properties and Related Theoretical Parameters

Molecules with extensive π-conjugated systems and significant intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group often exhibit non-linear optical (NLO) properties. These materials have applications in optoelectronics and photonics. This compound possesses structural features conducive to NLO activity, including a phenyl ring (part of the donor system) and cyano and carboxylic acid groups (acceptor moieties) connected through a conjugated double bond.

Theoretical calculations using DFT can predict NLO properties such as the average polarizability (⟨α⟩) and the first-order hyperpolarizability (β₀). A high β₀ value is indicative of a strong NLO response. Studies on other organic compounds with π-conjugated frameworks have shown that these properties are highly dependent on the molecular structure and the nature of donor-acceptor groups. nih.gov For example, computational studies on certain chromene derivatives, which also contain π-conjugated systems, have highlighted their potential as NLO materials. nih.gov The presence of both strong electron-donating and electron-withdrawing groups enhances the molecular dipole moment and hyperpolarizability, which are key factors for second-order NLO materials. researchgate.net

Table 3: Representative Calculated NLO Parameters for a Model Organic Compound

CompoundAverage Polarizability ⟨α⟩ (x 10⁻²³ esu)First Hyperpolarizability β₀ (x 10⁻³⁰ esu)
Chromene Derivative (4a)6.77005Data not available for β₀
Hydroxamic acid derivativeData not available for ⟨α⟩14.8098

Note: Data is for different model compounds to illustrate the range of calculated NLO properties. nih.govnih.gov

Intermolecular Interaction Analysis using Hirshfeld Surface Analysis and Energy Decomposition

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties like dnorm (normalized contact distance) onto the molecular surface, it is possible to identify the specific atoms involved in interactions and their relative strengths. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds, while blue regions represent longer contacts. researchgate.net

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. For organic molecules similar in structure to this compound, H···H contacts, representing van der Waals forces, often constitute the largest percentage of the surface area. researchgate.net Other significant interactions would likely include O···H/H···O contacts, corresponding to hydrogen bonding involving the carboxylic acid group, and C···H/H···C contacts, related to C-H···π interactions. researchgate.net

For example, in diethyl 5-(2-cyanophenoxy)isophthalate, a molecule containing a cyanophenyl group, the major interactions were found to be H···H (41.2%), O···H/H···O (20.5%), and C···H/H···C (16.3%). researchgate.net A similar distribution of interactions would be anticipated for this compound, with strong O-H···O or O-H···N hydrogen bonds playing a crucial role in its crystal packing. Energy decomposition analysis further allows for the calculation of the energetic contributions of electrostatic, polarization, dispersion, and exchange-repulsion components of these interactions.

Table 4: Percentage of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Compound

Interaction TypePercentage of Hirshfeld Surface (%)
H···H41.2
O···H/H···O20.5
C···H/H···C16.3
Other22.0

Note: Data is for diethyl 5-(2-cyanophenoxy)isophthalate. researchgate.net

Analytical Methodologies for the Detection and Quantification of Z 3 2 Cyanophenyl Prop 2 Enoic Acid

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the analysis of (Z)-3-(2-cyanophenyl)prop-2-enoic acid. The choice of technique depends on the specific analytical goal, whether it is for purification, purity assessment, or routine quantification.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of non-volatile, polar organic compounds like this compound. Reversed-phase (RP) HPLC is particularly well-suited for this purpose.

The separation is typically achieved on a non-polar stationary phase, such as a C18 (octadecylsilane) column, with a polar mobile phase. The mobile phase often consists of a mixture of water (frequently acidified) and an organic modifier like acetonitrile (B52724) or methanol (B129727). Acidification of the mobile phase, for instance with formic acid or phosphoric acid, is a common practice to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

Detection is most commonly performed using an ultraviolet (UV) detector, as the phenyl ring and the conjugated double bond in the molecule provide strong chromophores. The maximum absorbance is typically observed in the range of 270-330 nm. For more selective and sensitive detection, a Diode Array Detector (DAD) can be employed, which provides spectral information across a range of wavelengths.

Table 1: Representative HPLC Conditions for the Analysis of Cyanocinnamic Acid Analogs

ParameterCondition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseGradient of Acetonitrile and 0.1% Formic Acid in Water
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Injection Volume10 µL
Column Temperature30 °C

Gas Chromatography (GC) for Volatile Derivatives

Due to its carboxylic acid group, this compound is not sufficiently volatile for direct analysis by Gas Chromatography (GC). Therefore, a derivatization step is necessary to convert the polar functional groups into more volatile and thermally stable ones.

A common derivatization technique is silylation, where active hydrogens in the carboxylic acid group are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. The resulting silylated derivative is significantly more volatile and can be readily analyzed by GC.

The separation is performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) can be used for quantification, offering a wide linear range.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective tool for monitoring the progress of chemical reactions involving this compound. It is particularly useful for qualitatively assessing the consumption of starting materials and the formation of the product.

For TLC analysis, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve good separation between the spots of the reactants and products. A common solvent system for compounds of this nature could be a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The separated spots can be visualized under UV light (typically at 254 nm) due to the UV-absorbing nature of the compound.

Coupling of Chromatographic and Spectrometric Techniques

For unambiguous identification and highly sensitive quantification, especially in complex matrices or at trace levels, the coupling of chromatographic techniques with mass spectrometry (MS) is the method of choice.

HPLC-MS/MS for Identification and Quantification of the Compound and its Degradation Products

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This technique is invaluable for the definitive identification and precise quantification of this compound and its potential degradation products.

After separation by HPLC, the analyte is introduced into the mass spectrometer source, typically an electrospray ionization (ESI) source, where it is ionized. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed.

In the tandem mass spectrometer, the precursor ion (e.g., the [M-H]⁻ ion of the parent compound) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions (fragments). The specific fragmentation pattern serves as a molecular fingerprint, allowing for highly confident identification. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed, where specific precursor-to-product ion transitions are monitored, providing exceptional sensitivity and selectivity.

Table 2: Predicted HPLC-MS/MS Parameters for this compound (Negative Ion Mode)

ParameterValue
Precursor Ion [M-H]⁻ (m/z)172.04
Potential Fragment Ion 1 (m/z)128.05 (Loss of CO₂)
Potential Fragment Ion 2 (m/z)101.03 (Further fragmentation)
Ionization ModeElectrospray Ionization (ESI), Negative

GC-MS for Volatile Analyte Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile compounds. For this compound, this technique is applied after the derivatization step described in section 6.1.2.

Following separation on the GC column, the derivatized analyte enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. The high energy of EI leads to extensive and reproducible fragmentation of the molecule. The resulting mass spectrum, with its unique pattern of fragment ions, is highly characteristic of the compound and can be compared against spectral libraries for identification.

This method is particularly useful for confirming the identity of the compound and for characterizing any volatile impurities or byproducts that may be present in a sample.

Derivatization Strategies for Enhanced Analytical Performance

For analytical techniques that require volatile and thermally stable samples, such as gas chromatography (GC), derivatization of this compound is a necessary step. The primary target for derivatization is the polar carboxylic acid group, which can cause poor peak shape and thermal degradation in the GC inlet and column. colostate.edusigmaaldrich.com Common derivatization strategies aim to convert the carboxylic acid into a less polar and more volatile ester or silyl (B83357) ester. colostate.edugcms.cz

One of the most prevalent derivatization techniques for carboxylic acids is esterification . This typically involves reaction with an alcohol, such as methanol or ethanol, in the presence of an acidic catalyst to form the corresponding methyl or ethyl ester. gcms.cz Another common approach is the use of alkylating agents.

Silylation is another widely used derivatization method for compounds containing active hydrogen atoms, such as those in carboxylic acids. sigmaaldrich.com Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often used with a catalyst like trimethylchlorosilane (TMCS), react with the carboxylic acid to replace the acidic proton with a trimethylsilyl (TMS) group. sigmaaldrich.com This transformation significantly reduces the polarity and increases the volatility of the analyte, making it suitable for GC analysis. sigmaaldrich.com The reaction conditions, including the choice of reagent, solvent, temperature, and time, must be optimized to ensure complete derivatization and avoid the formation of byproducts. sigmaaldrich.com

The presence of the nitrile group in this compound is generally stable under typical derivatization conditions for carboxylic acids and does not require modification for GC analysis. However, it is important to select a derivatization strategy that is compatible with the entire molecule and does not induce unintended reactions.

Derivatization StrategyReagent ExampleFunctional Group TargetedResulting DerivativeAnalytical Technique
Esterification Methanol/HClCarboxylic AcidMethyl EsterGC-MS, GC-FID
Silylation BSTFA + TMCSCarboxylic AcidTrimethylsilyl EsterGC-MS, GC-FID

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods provide a straightforward and cost-effective approach for the quantitative analysis of this compound, particularly for bulk samples and in-process controls where high throughput is advantageous. These methods are based on the principle that the compound absorbs light at a specific wavelength in the ultraviolet-visible (UV-Vis) spectrum.

The presence of a conjugated system, which includes the phenyl ring, the cyano group, and the prop-2-enoic acid moiety, in the structure of this compound results in characteristic UV absorption. While the exact absorption maximum (λmax) would need to be determined experimentally, it is expected to be in the UV region, likely between 250 and 350 nm, which is typical for cinnamic acid and its derivatives. researchgate.net

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the predetermined λmax. The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve, following Beer-Lambert's law. The specificity of the method can be a limitation if other components in the sample matrix absorb at the same wavelength. Therefore, this method is most suitable for the analysis of relatively pure samples or after a suitable sample preparation step to remove interfering substances.

Another approach involves derivatization to produce a colored compound that can be measured in the visible region. For instance, carboxylic acids can be converted to their hydroxamic acid derivatives, which form colored complexes with ferric ions. acs.org This can enhance both the sensitivity and selectivity of the spectrophotometric assay.

MethodPrincipleWavelength RangeKey Considerations
Direct UV Spectrophotometry Measurement of UV absorbance of the conjugated system.UV (estimated 250-350 nm)Potential for interference from other UV-absorbing compounds.
Colorimetric Method Derivatization to a colored product (e.g., ferric hydroxamate complex).VisibleImproved selectivity and sensitivity; requires a derivatization step.

Development and Validation of Analytical Protocols

The development and validation of analytical protocols for this compound are critical to ensure that the methods are reliable, accurate, and fit for their intended purpose. The validation process is typically performed in accordance with the guidelines from the International Council for Harmonisation (ICH). researchgate.net

For an HPLC method, development would involve the systematic optimization of chromatographic conditions. A reversed-phase HPLC method using a C18 column is a common starting point for aromatic carboxylic acids. nih.govmdpi.com The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is adjusted to achieve optimal separation and peak shape. nih.govmdpi.com The pH of the aqueous phase is a critical parameter for controlling the retention of the acidic analyte. Detection is commonly performed using a UV detector set at the absorption maximum of the compound. nih.gov

Once the method is developed, it must be validated by assessing a set of key performance parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. nih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net

The following table summarizes the typical validation parameters and their acceptance criteria for an HPLC assay of a pharmaceutical ingredient.

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (Relative Standard Deviation, %RSD) ≤ 2.0%
Robustness No significant impact on results from minor variations in method parameters.

Applications of Z 3 2 Cyanophenyl Prop 2 Enoic Acid in Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The inherent reactivity of its multiple functional groups allows (Z)-3-(2-cyanophenyl)prop-2-enoic acid to serve as a foundational element for synthesizing a wide array of more complex molecules. Organic chemists utilize this intermediate to introduce specific structural motifs that are pivotal for building larger, intricate chemical structures.

Nitrogen-containing heterocycles are fundamental structural motifs in a vast number of natural products, pharmaceuticals, and agrochemicals. frontiersin.orgnih.gov The structure of this compound is well-suited for the synthesis of these important compounds. The ortho-positioning of the cyano group relative to the propenoic acid side chain provides a template for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

For instance, cinnamic acid derivatives are known precursors in the synthesis of quinolines, a class of heterocycles with significant pharmacological applications. nih.govorganic-chemistry.org Synthetic strategies often involve the reaction of anilines with α,β-unsaturated carboxylic acids. The cyano group in this compound can be hydrolyzed to a carboxylic acid or an amide, or it can participate directly in cyclization reactions. This facilitates the construction of quinoline (B57606) and quinolone ring systems, which are core components of many bioactive compounds. nih.gov The versatility of the cyano group as a reactive handle allows for its conversion into various nitrogen-containing functional groups, further expanding the range of accessible heterocyclic structures, including pyridines and imidazoles. sci-hub.semdpi.comnih.gov

The carboxylic acid moiety of this compound is a primary site for chemical modification, enabling its conversion into a variety of important derivatives such as esters and amides. nih.gov These transformations are fundamental in organic synthesis for altering a molecule's physical and chemical properties.

Esterification: The conversion of carboxylic acids to esters, commonly achieved through methods like Fischer esterification, is a standard and efficient process. sapub.orgmasterorganicchemistry.com Reacting this compound with various alcohols in the presence of an acid catalyst yields the corresponding esters. researchgate.net These ester derivatives are not only important synthetic intermediates but also find direct applications. For example, certain substituted 2-cyanocinnamic esters are highly effective UV absorbers used as light stabilizers in plastics. google.com

Amide Formation: Amide synthesis is another crucial transformation, often accomplished by first converting the carboxylic acid to a more reactive species like an acyl chloride, followed by reaction with an amine. researchgate.netlibretexts.org Direct amidation methods using coupling agents are also widely employed. organic-chemistry.org The resulting amides of this compound can exhibit a range of biological activities and serve as precursors for more complex molecules, including peptides and other pharmacologically relevant structures. nih.govresearchgate.net

The table below illustrates some of the key carboxylic acid derivatives that can be synthesized from this compound.

Derivative ClassGeneral StructureSynthetic MethodPotential Applications
EstersR-COOR'Fischer EsterificationUV absorbers, Synthetic intermediates
AmidesR-CONR'R''Acyl chloride/Amine reactionPharmacologically active compounds
Acyl ChloridesR-COClReaction with thionyl chlorideHighly reactive intermediates

R represents the (Z)-3-(2-cyanophenyl)prop-2-enyl group.

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological effects. Although this compound is itself achiral, it can be utilized in the synthesis of optically active compounds through established methodologies.

One common approach is chiral resolution . This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral amine (a resolving agent) to form a mixture of diastereomeric salts. wikipedia.org Because diastereomers have different physical properties, they can often be separated by fractional crystallization. Once separated, the pure diastereomeric salt is treated with acid to regenerate the optically active carboxylic acid. wikipedia.orgtcichemicals.com

Another powerful strategy is asymmetric synthesis , where a chiral catalyst or auxiliary is used to introduce chirality into the molecule. nih.gov For a compound like this compound, asymmetric hydrogenation of the carbon-carbon double bond using a chiral transition metal catalyst could produce optically active 3-(2-cyanophenyl)propanoic acid. This approach creates the desired enantiomer directly, avoiding the loss of material inherent in resolution methods. tcichemicals.com

Potential in Materials Science Applications

The structural features of this compound and its derivatives are also of significant interest in the field of materials science. The conjugated system, photoreactive double bond, and capacity for polymerization make it a candidate for creating novel materials with tailored properties.

Cinnamic acid and its derivatives are recognized as valuable renewable monomers for polymer synthesis. rsc.org The α,β-unsaturated carbonyl system can participate in polymerization reactions. Specifically, cinnamic derivatives can be copolymerized with common vinyl monomers, such as styrene (B11656) and acrylates, via controlled radical polymerization techniques. nii.ac.jpnih.gov

Incorporating the rigid structure of a cinnamic acid derivative into a polymer backbone can significantly influence the material's properties, often leading to an increase in the glass transition temperature (Tg). nih.gov Although the homopolymerization of 1,2-disubstituted ethylenes like cinnamic acid is often challenging, their copolymerization is a viable strategy for modifying the properties of existing polymers. nii.ac.jp this compound, with its vinyl functionality, is a potential monomer for creating copolymers with unique thermal and mechanical properties. researchgate.net

The development of organic materials with specific electronic, optical, or responsive properties is a major focus of modern materials science. Derivatives of this compound have demonstrated potential in this area.

UV-Absorbing Materials: As previously noted, esters of 2-cyanocinnamic acid are effective UV absorbers. google.com This property stems from the extended π-conjugated system of the molecule, which allows it to absorb high-energy ultraviolet light and dissipate it harmlessly, thus protecting the material in which it is incorporated from photodegradation.

Photosensitive Polymers: Polymers containing cinnamic groups are well-known photosensitive materials. jmaterenvironsci.com Upon exposure to UV light, the carbon-carbon double bonds of the cinnamate (B1238496) groups can undergo a [2+2] cycloaddition reaction, leading to cross-linking of the polymer chains. This process is the basis for their use as negative-type photoresists in microlithography for producing printed circuit boards and other electronic components. The presence of the cinnamic moiety in polymers derived from this compound could impart similar photocrosslinkable properties.

Other Functional Materials: The cyano group and aromatic ring also contribute to the molecule's potential utility. Cyanocinnamic acid derivatives have been used as matrices in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, a critical analytical technique in proteomics and polymer science. researchgate.net Furthermore, the unique electronic properties conferred by the combination of electron-withdrawing (cyano) and conjugating groups suggest potential applications in nonlinear optics or as components in organic electronic devices.

Role in the Design of Responsive Systems

The utility of this compound in responsive systems stems from three key structural features: the carbon-carbon double bond, the ortho-positioned cyano group, and the carboxylic acid moiety. These components can act independently or in concert to impart stimuli-responsive behavior to polymers, liquid crystals, and molecular sensors.

Photoresponsive Behavior: The central mechanism for the light-responsive behavior of materials incorporating this compound is the reversible photoisomerization of the carbon-carbon double bond. The (Z) or cis isomer can be converted to the (E) or trans isomer upon irradiation with light of a suitable wavelength, typically in the UV range. This transformation induces a significant change in the molecule's geometry, from a bent shape to a more linear one. When this molecule is part of a larger system, such as a polymer chain or a liquid crystal matrix, this molecular-level geometric shift can translate into a macroscopic change in the material's properties.

In the context of photoresponsive polymers, cinnamic acid derivatives are well-known for their ability to undergo photocrosslinking via a [2+2] cycloaddition reaction upon irradiation. jmaterenvironsci.com This process can be used to create negative-type photoresists. Furthermore, the Z/E isomerization can be harnessed to reversibly alter polymer properties like solubility or conformation. Studies on related ortho-substituted aryl acrylates have shown that substitution at the ortho position can effectively promote the E→Z isomerization process, which is critical for developing efficient photoswitchable materials. researchgate.net

Chemosensor Potential: The presence of both a cyano (-CN) and a carboxylic acid (-COOH) group makes this compound a candidate for the development of chemosensors, particularly for anions and metal ions. The cyano group, being electron-withdrawing, and the acidic proton of the carboxylic acid can serve as binding or recognition sites.

The sensing mechanism for anions like cyanide often involves a nucleophilic addition to an electron-deficient vinylic carbon atom in the propenoic acid chain, leading to a detectable change in the molecule's electronic structure, which can be observed as a color change or a turn-on/turn-off fluorescence response. researchgate.net The imidazole (B134444) ring, which shares some electronic similarities with the cyanophenyl group, is known to be an effective component in sensors for anions like cyanide and fluoride. researchgate.net While specific studies on this compound as a standalone sensor are not extensively detailed, the functional groups it possesses are fundamental to established ion-sensing strategies.

The carboxylic acid group can also act as a proton donor and a metal-ion binding site. Changes in the ambient pH will alter the protonation state of the carboxylic acid, which in turn can modify the molecule's electronic properties and its interactions with its environment. This pH-sensitivity can be used to trigger drug release from a polymer matrix or to signal a change in environmental acidity.

The table below summarizes the potential responsive behaviors of systems incorporating this compound and their underlying molecular mechanisms.

StimulusMolecular MechanismPotential Application
Light (UV) (Z) ↔ (E) IsomerizationOptical Switching, Smart Coatings, Photoresponsive Liquid Crystals
[2+2] CycloadditionPhotolithography, Polymer Crosslinking
pH Change Protonation/Deprotonation of Carboxylic AcidpH-Responsive Drug Delivery, Environmental pH Sensors
Ions (Anions/Cations) Nucleophilic Addition / Coordination BondingChemical Sensors, Ion-Selective Materials

Research into cinnamic acid derivatives for materials science continues to evolve, with a focus on enhancing photosensitivity and integrating multiple responsive functionalities into a single material. nih.gov The strategic placement of the cyano group in this compound offers a promising route to novel materials with tailored responses for applications in advanced technologies.

Future Research Trajectories and Emerging Perspectives for Z 3 2 Cyanophenyl Prop 2 Enoic Acid

Exploration of Novel Catalytic Systems for Efficient Synthesis

The efficient and stereoselective synthesis of (Z)-3-(2-cyanophenyl)prop-2-enoic acid is a primary area for future research. While classical methods like the Perkin reaction are foundational for cinnamic acid synthesis, they often require harsh conditions and can lead to a mixture of isomers. thepharmajournal.comscispace.com Future investigations could focus on developing more sophisticated catalytic systems to favor the formation of the (Z)-isomer with high selectivity and yield.

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions like the Heck reaction, offers a promising avenue. thepharmajournal.com The coupling of 2-iodobenzonitrile (B177582) with an appropriate acrylic acid equivalent could be optimized using various palladium catalysts and ligands. jocpr.com Furthermore, the use of supported palladium nanoparticles could enhance catalyst recyclability and sustainability. jocpr.com Another area of exploration is the use of enzymatic catalysis, which could offer unparalleled stereoselectivity under mild reaction conditions. jocpr.com

Potential Catalytic SystemDescriptionAnticipated Advantages
Palladium-catalyzed Heck Coupling Coupling of an aryl halide (e.g., 2-iodobenzonitrile) with an alkene (e.g., acrylic acid) in the presence of a palladium catalyst and a base. thepharmajournal.comHigh efficiency, potential for stereocontrol through ligand design.
Enzymatic Catalysis Use of enzymes, such as phenylalanine ammonia-lyase (PAL) or engineered variants, to catalyze the formation of the cinnamic acid backbone. jocpr.comHigh stereoselectivity, mild reaction conditions, environmentally benign.
Metal-Free Catalysis Utilization of organocatalysts or reagents like N-formylpyrrolidine (FPyr) and trichlorotriazine (B8581814) (TCT) for amidation and subsequent transformations. nih.govAvoids heavy metal contamination, potentially lower cost.
Borane (B79455) Catalysis Application of borane catalysts, such as B(C6F5)3, for esterification or amidation reactions of the carboxylic acid moiety. nih.govHigh efficiency for carboxyl group functionalization under specific conditions.

Advanced Mechanistic Investigations of Complex Reactions

A deep understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. numberanalytics.com Future research should employ a combination of experimental and computational techniques to elucidate the step-by-step pathways of its formation and subsequent reactions.

Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring can provide valuable data on reaction intermediates and transition states. numberanalytics.com Computational methods, particularly Density Functional Theory (DFT), will be instrumental in mapping potential energy surfaces and identifying the most favorable reaction pathways. researchgate.netnih.gov For instance, DFT calculations could clarify the factors governing the stereoselectivity in various synthetic routes and predict the reactivity of the cyano and carboxyl groups in cycloaddition or functionalization reactions. nih.gov

Computational Design of New Derivatives with Enhanced Properties

Computational modeling and simulation are powerful tools for the rational design of new derivatives of this compound with tailored properties. wikipedia.org By systematically modifying the substituents on the phenyl ring or altering the electronic properties of the acrylic acid moiety, it is possible to predict how these changes will affect the molecule's physical, chemical, and biological characteristics. uchicago.edu

Future research can leverage quantum chemical calculations to predict parameters such as electronic structure, reactivity indices, and spectroscopic signatures of novel derivatives. nist.gov Molecular docking simulations could be employed to explore the potential of these derivatives as inhibitors of specific enzymes or as ligands for receptors, guiding the synthesis of compounds with potential therapeutic applications. This in-silico screening approach can significantly accelerate the discovery of new functional molecules. nist.gov

Computational ApproachApplicationPredicted Properties
Density Functional Theory (DFT) Elucidation of reaction mechanisms, prediction of electronic properties. nih.govReaction energetics, transition state geometries, spectroscopic data.
Molecular Dynamics (MD) Simulation of molecular motion and interactions in different environments.Conformational preferences, solvation effects, binding affinities.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular structure with biological activity or physical properties.Prediction of bioactivity, toxicity, and other properties for unsynthesized derivatives.
Machine Learning and AI High-throughput screening of virtual compound libraries to identify candidates with desired properties. nist.govAccelerated discovery of materials with specific electronic or functional characteristics.

Development of Sustainable Synthetic Approaches

The principles of green chemistry are increasingly important in modern organic synthesis. Future research on this compound should prioritize the development of sustainable synthetic methods that minimize waste, reduce energy consumption, and utilize renewable resources.

This includes the exploration of solvent-free reaction conditions or the use of environmentally benign solvents like water or supercritical fluids. researchgate.net The development of recyclable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, would also contribute to a more sustainable process. jocpr.com Furthermore, sonochemical methods, which utilize ultrasonic irradiation to promote reactions, could offer a way to reduce reaction times and temperatures. scispace.com

Integration into Advanced Materials and Nanotechnology Research

The unique combination of a nitrile group, a carboxylic acid, and a polymerizable double bond makes this compound an attractive building block for advanced materials and nanotechnology. mdpi.com

Future research could explore its use as a functional monomer in polymerization reactions. The resulting polymers, bearing pendant cyanophenyl and carboxyl groups, could exhibit interesting properties such as enhanced thermal stability, specific optical or electronic characteristics, and the ability to coordinate with metal ions. rsc.orgresearchgate.net The carboxylic acid moiety could also be used to graft the molecule onto the surface of nanoparticles, creating functionalized nanomaterials for applications in drug delivery, sensing, or catalysis. google.combehinpolymerco.com The cyano group can be a precursor for other functional groups, further expanding the chemical diversity of the resulting materials. numberanalytics.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-3-(2-cyanophenyl)prop-2-enoic acid with high stereochemical purity?

  • Methodological Answer : The stereoselective synthesis of (Z)-configured α,β-unsaturated carboxylic acids often involves Wittig or Horner-Wadsworth-Emmons reactions using tailored phosphonium ylides. For example, substituting the ylide’s aryl group with electron-withdrawing substituents (e.g., cyano) can favor the Z-isomer. Post-synthesis, recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) improves purity. Characterization via 1H^1H-NMR should confirm the Z-configuration by observing coupling constants (JHαHβJ_{Hα-Hβ}) typically <12 Hz for the cis isomer .

Q. How can the crystal structure of this compound be resolved, and which software tools are suitable for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 153 K) minimizes thermal motion artifacts. For refinement, SHELXL (via the SHELX suite) is widely used for small molecules due to its robust handling of anisotropic displacement parameters and hydrogen bonding networks . ORTEP-3 or WinGX can visualize the final structure, with attention to the dihedral angle between the cyanophenyl and prop-2-enoic acid moieties to confirm stereochemistry .

Q. What spectroscopic techniques are critical for characterizing this compound’s functional groups?

  • Methodological Answer :

  • FT-IR : Confirm the presence of the carboxylic acid (O-H stretch: 2500–3000 cm1^{-1}), cyano group (C≡N: ~2220 cm1^{-1}), and α,β-unsaturated carbonyl (C=O: ~1680 cm1^{-1}).
  • UV-Vis : The conjugated system typically absorbs in the 250–300 nm range; deviations may indicate impurities or isomerization.
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M-H]^-) and fragmentation patterns (e.g., loss of COOH or CN groups) .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen bonding patterns observed in crystallographic data?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) systematically categorizes hydrogen bonds into motifs (e.g., chains, rings). For this compound, the carboxylic acid dimer (R22_2^2(8) motif) is expected, but steric hindrance from the cyanophenyl group may lead to unconventional motifs. Cross-validate using Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and identify outliers .

Q. What strategies mitigate isomerization during kinetic studies of this compound’s reactivity?

  • Methodological Answer :

  • Temperature Control : Conduct reactions below 0°C to suppress thermal Z→E isomerization.
  • Light Exclusion : Use amber glassware to prevent photochemical pathways.
  • In Situ Monitoring : Employ 1H^1H-NMR or Raman spectroscopy to track isomer ratios dynamically. If E-isomer formation persists, introduce stabilizing agents (e.g., bulky Lewis acids) to lock the Z-configuration .

Q. How can in silico modeling predict the compound’s biological interactions, and what are the limitations?

  • Methodological Answer : Molecular docking (AutoDock Vina) or MD simulations (GROMACS) can model interactions with target enzymes (e.g., cyclooxygenase-2). Key parameters:

  • Ligand Preparation : Optimize the protonation state (carboxylic acid deprotonated at physiological pH).
  • Force Fields : Use GAFF2 for small molecules; validate with experimental binding assays.
  • Limitations : Neglects solvent effects on the cyanophenyl group’s electron-withdrawing properties, necessitating QM/MM hybrid approaches .

Q. What experimental designs address discrepancies in reported biological activity data?

  • Methodological Answer :

  • Dose-Response Curves : Use standardized assays (e.g., MTT for cytotoxicity) across multiple cell lines to isolate compound-specific effects.
  • Metabolite Screening : LC-MS/MS can identify degradation products (e.g., hydrolysis of the cyano group) that may confound results.
  • Negative Controls : Include structurally similar analogs (e.g., (E)-isomer or 2-methoxyphenyl derivatives) to differentiate stereochemical effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.